Cytidine, 2'-thio-
CAS No.: 75330-77-7
Cat. No.: VC17306872
Molecular Formula: C9H13N3O4S
Molecular Weight: 259.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75330-77-7 |
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Molecular Formula | C9H13N3O4S |
Molecular Weight | 259.28 g/mol |
IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-sulfanyloxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(15)11-5)8-7(17)6(14)4(3-13)16-8/h1-2,4,6-8,13-14,17H,3H2,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |
Standard InChI Key | XLIDRQROOQVAKO-XVFCMESISA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)S |
Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)S |
Introduction
Structural and Chemical Properties of 2'-Thio-Cytidine
Molecular Configuration and Stability
The substitution of the 2'-oxygen with sulfur introduces significant conformational changes to the ribose ring. Sulfur's larger atomic radius (1.04 Å vs. oxygen's 0.66 Å) and reduced electronegativity alter the sugar pucker dynamics, favoring a C3'-endo conformation that mimics RNA-like stacking interactions . This structural shift enhances thermal stability; for example, oligoribonucleotides incorporating 2'-thio-cytidine exhibit melting temperature () increases of approximately 1–2°C per modification compared to unmodified RNA.
Table 1: Key Physicochemical Properties of Cytidine, 2'-Thio-
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₃N₃O₄S | |
Molecular Weight | 259.28 g/mol | |
Melting Point | Not reported | — |
LogP (Partition Coefficient) | Estimated -1.2 (calculated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal for confirming the structure of 2'-thio-cytidine derivatives. The ¹H-NMR spectrum of 2'-thio-cytidine typically shows upfield shifts for the 2'-protons (δ 2.32–2.64 ppm) due to sulfur's electron-donating effects, distinguishing it from oxygenated analogs . High-resolution mass spectrometry (HRMS) further validates molecular integrity, with characteristic ion peaks at m/z 259.08 [M+H]⁺.
Synthetic Routes to 2'-Thio-Cytidine
Prebiotic Phosphorylation Pathways
Recent prebiotic chemistry studies suggest that 2'-thio-cytidine derivatives could form under primordial conditions. Photoreduction of 2,2'-anhydro-2-thiouridine in the presence of aqueous hydrogen sulfide (H₂S) generates 2'-deoxy-2-thiouridine, a related analog, in yields up to 33% . This reaction, driven by ultraviolet irradiation at 254 nm, proceeds via a radical-mediated mechanism that cleaves the 2'-3' glycosidic bond while preserving the thiol group .
Laboratory-Scale Synthesis
Modern synthetic approaches leverage protecting-group strategies to achieve regioselective sulfur incorporation. For example:
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Benzoyl Protection: The 5'- and 3'-hydroxyl groups of cytidine are protected with benzoyl chloride, enabling selective thiolation at the 2'-position using phosphorus pentasulfide (P₂S₅) .
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Pummerer-Type Thioglycosylation: A method developed for 4'-thionucleosides involves reacting a cytosine base with a 2-thiofuranosyl donor under acidic conditions, yielding 2'-thio-cytidine in 45–60% yields .
Table 2: Comparative Yields of Thionucleoside Syntheses
Biochemical Applications and Mechanisms
RNA Stabilization and Hybridization
Incorporating 2'-thio-cytidine into RNA oligonucleotides enhances duplex stability through two mechanisms:
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Increased Stacking Interactions: The C3'-endo conformation promotes tighter base stacking, raising by 1–2°C/modification.
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Nuclease Resistance: The thiol group sterically hinders RNase A and RNase H cleavage, extending oligonucleotide half-lives in vitro .
Epigenetic Modulation
2'-Thio-cytidine analogs demonstrate potent inhibition of DNA methyltransferase 1 (DNMT1), an enzyme critical for maintaining CpG methylation patterns. By incorporating into DNA during replication, these analogs form covalent adducts with DNMT1, reducing methylation by 60–80% in leukemia cell lines (HL-60, CCRF-HSB-2) .
Table 3: DNMT1 Inhibition by Cytidine Analogs
Challenges and Future Directions
Metabolic Instability
Despite promising activity, 2'-thio-cytidine derivatives face rapid deamination by cytidine deaminase (CDA), limiting their therapeutic utility. Strategies to mitigate this include:
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5-Substitution: Introducing electron-withdrawing groups (e.g., fluoro) at C5 reduces deamination rates by 70% .
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Prodrug Formulations: Phosphoramidate prodrugs enhance intracellular delivery and bypass CDA-mediated metabolism .
Prebiotic Relevance
The prebiotic synthesis of 2'-thio-cytidine analogs supports hypotheses about sulfur's role in early genetic systems. Photochemical pathways using H₂S as a reductant suggest that thionucleosides could have served as transitional genetic polymers prior to the emergence of RNA .
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